molecular formula C5H9N3S B2630591 Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine CAS No. 933714-10-4

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine

Cat. No.: B2630591
CAS No.: 933714-10-4
M. Wt: 143.21
InChI Key: IEJRGJSLDCNZKJ-UHFFFAOYSA-N
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Description

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is an organic compound with the molecular formula C5H9N3S. This compound features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Mode of Action

It is known that the compound contains a thiadiazole ring, which is often associated with various biological activities . The nitrogen atom in the compound may play a role in coordinating with its targets .

Biochemical Pathways

Compounds containing a thiadiazole ring have been associated with antimicrobial activity , suggesting that they may interact with pathways related to microbial growth and survival.

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Compounds with similar structures have shown moderate antibacterial activity , suggesting that Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine may have similar effects.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methyl group.

    5-Methyl-1,3,4-thiadiazol-2-ol: Contains a hydroxyl group instead of a methyl group.

    2-Bromo-5-methyl-1,3,4-thiadiazole: Contains a bromine atom instead of a methyl group.

Uniqueness

Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the thiadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJRGJSLDCNZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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